2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole
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Overview
Description
2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of multiple fused rings, including triazole, thiadiazole, and benzothiazole moieties, which contribute to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with aromatic aldehydes . The reaction conditions often require refluxing in ethanol with a catalytic amount of piperidine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of alternative solvents, catalysts, and reaction conditions to scale up the process efficiently. specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby interfering with their normal function . This inhibition can lead to various therapeutic effects, such as reducing inflammation or combating microbial infections.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar triazole-thiadiazole core but differs in the substitution pattern and additional fused rings.
1,3,4-Oxadiazole Derivatives: Similar in structure but with an oxadiazole ring instead of a thiadiazole ring.
Benzothiazole Derivatives: Compounds with a benzothiazole core but different substituents on the aromatic rings.
Uniqueness
The uniqueness of 2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole lies in its specific combination of fused rings and substituents, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C22H12ClN5S2 |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
2-[2-[3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H12ClN5S2/c23-14-11-9-13(10-12-14)19-25-26-22-28(19)27-21(30-22)16-6-2-1-5-15(16)20-24-17-7-3-4-8-18(17)29-20/h1-12H |
InChI Key |
MCJIPXAIZZYVJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C4=NN5C(=NN=C5S4)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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